Home > Products > Screening Compounds P26852 > N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide - 1706051-63-9

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Catalog Number: EVT-2825952
CAS Number: 1706051-63-9
Molecular Formula: C21H22N4O2
Molecular Weight: 362.433
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)

  • Compound Description: ML380 is a potent and novel positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5). It exhibits modest CNS penetration. []

1-benzyl-N-(thiazol-2-yl) piperidine-4-carboxamide (2)

  • Compound Description: This compound was identified as a potential larvicidal agent against Anopheles arabiensis by inhibiting acetylcholinesterase (AChE). It shows selectivity for the An. arabiensis AChE over electric eel and human AChE. []

Rimonabant Analogs

  • Compound Description: Rimonabant is a known cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. A series of 3-substituted pyrazole analogs of rimonabant were synthesized and evaluated, revealing interesting pharmacological profiles. [] Many of these analogs exhibited CB1 selectivity, with some showing agonist-like effects in mice despite lacking traditional CB1/CB2 receptor activity.

N-(pyridin-3-yl)-4-(3-(5-(trifluoromethyl)pyridin-2-yloxy)benzyl)-piperdine-1-carboxamide (PF-3845)

  • Compound Description: PF-3845 acts as a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. It has been studied for its potential in reducing specific naloxone-precipitated morphine withdrawal symptoms in mice, primarily by increasing levels of the endocannabinoid anandamide (AEA). []

(±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide Analogs

  • Compound Description: This study involved the synthesis of (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide analogs with various substituents at the piperidine 4-position. These modifications aimed to investigate their impact on biological activity. []

N-ethyl-N-[(4-piperidyl)methyl]-2-phenyl-4-quinolinecarboxamide

  • Compound Description: This compound is specifically mentioned as an exclusion within a patent describing the synthesis of various piperidine derivatives. [] Although its specific biological activity is not detailed, its inclusion highlights its structural relevance.
  • Compound Description: F13640 and F13714 are selective 5-HT1A receptor agonists. Their binding affinities were significantly reduced in a study involving the 5-HT1A-D116A receptor mutant. []

(+)-5a Compound ((3aS,6aR)-1-(cis-4-Isopropylcyclohexyl)-5'-methyl-2'-phenylhexahydrospiro[piperidine -4,1'-pyrrolo[3,4-c]pyrrole])

  • Compound Description: (+)-5a Compound is a non-peptide agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. It demonstrated activity in a subset of NOP receptors in rat midbrain ventrolateral periaqueductal gray (vlPAG) neurons. []
Overview

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has attracted considerable attention in scientific research due to its potential therapeutic applications. This compound integrates a quinoxaline moiety, known for its diverse pharmacological properties, with a piperidine ring, which is prevalent in many pharmaceuticals. The compound's IUPAC name is N-benzyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide, and its molecular formula is C21_{21}H22_{22}N4_4O2_2 .

Classification: This compound falls under the category of quinoxaline derivatives, which are known for their biological activities, including anticancer and antimicrobial properties. The structural features of N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide suggest potential interactions with various biological targets, making it a candidate for drug development .

Synthesis Analysis

The synthesis of N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves several key methods:

  1. Nucleophilic Substitution Reaction: A common synthetic route includes the nucleophilic substitution of a quinoxaline derivative with a piperidine derivative in the presence of a suitable base and solvent. This method allows for the formation of the desired carboxamide linkage .
  2. Multi-step Synthesis: Industrial production may employ multi-step synthesis processes that optimize yields and purities. These processes often involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency .
  3. Alternative Methods: Other synthetic strategies may include the use of microwave-assisted synthesis or solvent-free conditions to improve reaction times and yields .
Molecular Structure Analysis

The molecular structure of N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can be described as follows:

  • Structural Features: The compound consists of a piperidine ring substituted with a benzyl group and a quinoxaline moiety linked through an ether bond (the oxygen atom connecting the quinoxaline to the piperidine).
  • Molecular Data:
    • Molecular Formula: C21_{21}H22_{22}N4_4O2_2
    • Molecular Weight: Approximately 362.43 g/mol
    • InChI Key: InChI=1S/C21H22N4O2/c

Properties

CAS Number

1706051-63-9

Product Name

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

IUPAC Name

N-benzyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide

Molecular Formula

C21H22N4O2

Molecular Weight

362.433

InChI

InChI=1S/C21H22N4O2/c26-21(23-14-16-6-2-1-3-7-16)25-12-10-17(11-13-25)27-20-15-22-18-8-4-5-9-19(18)24-20/h1-9,15,17H,10-14H2,(H,23,26)

InChI Key

ITBLFVJZQPHQCX-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.